molecular formula C16H14O4 B12856864 4'-Benzoyloxy-2'-methoxyacetophenone

4'-Benzoyloxy-2'-methoxyacetophenone

Cat. No.: B12856864
M. Wt: 270.28 g/mol
InChI Key: KZFMKQBZYWSKPM-UHFFFAOYSA-N
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Description

4’-Benzoyloxy-2’-methoxyacetophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of acetophenone, characterized by the presence of benzoyloxy and methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Benzoyloxy-2’-methoxyacetophenone typically involves the esterification of 4-hydroxy-2-methoxyacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4’-Benzoyloxy-2’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4’-Benzoyloxy-2’-methoxyacetophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4’-Benzoyloxy-2’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Benzoyloxy-2’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxyacetophenone: Similar in structure but lacks the benzoyloxy group.

    4’-Hydroxyacetophenone: Contains a hydroxy group instead of a methoxy group.

    4’-Benzoyloxyacetophenone: Similar but lacks the methoxy group.

Uniqueness

4’-Benzoyloxy-2’-methoxyacetophenone is unique due to the presence of both benzoyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(4-acetyl-3-methoxyphenyl) benzoate

InChI

InChI=1S/C16H14O4/c1-11(17)14-9-8-13(10-15(14)19-2)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

KZFMKQBZYWSKPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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